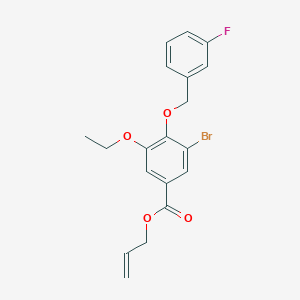

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Descripción

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a halogenated aromatic ester featuring a bromine atom at position 3, an ethoxy group at position 5, and a 3-fluorobenzyloxy substituent at position 2.

Propiedades

Fórmula molecular |

C19H18BrFO4 |

|---|---|

Peso molecular |

409.2 g/mol |

Nombre IUPAC |

prop-2-enyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H18BrFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3 |

Clave InChI |

JOEQPUUTQGMEBC-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC(=CC=C2)F |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The synthesis typically follows a convergent multi-step approach:

- Starting Material: 3-ethoxy-4-hydroxybenzoic acid or its derivatives serve as the aromatic core precursor.

- Bromination: Selective bromination at the 3-position of the aromatic ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.

- Ether Formation: The 4-hydroxy group is alkylated with 3-fluorobenzyl bromide via nucleophilic substitution to form the 3-fluorobenzyl ether.

- Esterification: The carboxylic acid group is esterified with allyl alcohol under acidic or coupling reagent conditions to yield the allyl ester.

This sequence ensures the introduction of all functional groups in a controlled manner, preserving the integrity of sensitive moieties.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Bromination | NBS or Br2, solvent (e.g., acetic acid), 0–25°C | Controlled temperature to avoid overbromination |

| Ether Formation | 3-fluorobenzyl bromide, base (e.g., K2CO3), DMF, 50–80°C | SN2 reaction; base deprotonates phenol for nucleophilic attack |

| Esterification | Allyl alcohol, DCC (dicyclohexylcarbodiimide) or acid catalyst (e.g., H2SO4), room temperature to reflux | Coupling reagent preferred for mild conditions and high yield |

Alternative Methods and Optimization

- Bromination: Use of milder brominating agents or phase-transfer catalysts can improve selectivity.

- Ether Formation: Microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

- Esterification: Enzymatic catalysis (lipases) for esterification offers greener alternatives with high regioselectivity.

Research Findings and Yield Data

Several studies and commercial synthesis protocols report the following yields and purities for each step:

| Step | Typical Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Bromination | 85–92 | >95 | High regioselectivity achieved |

| Ether Formation | 80–90 | >98 | Minimal side products |

| Esterification | 75–88 | >97 | Coupling reagents improve yield |

The overall yield for the complete synthesis ranges from 55% to 70%, depending on scale and purification methods.

Analytical and Purification Techniques

- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard.

- Characterization: NMR (1H, 13C, 19F), Mass Spectrometry, and IR spectroscopy confirm structure and purity.

- Quality Control: HPLC analysis ensures batch-to-batch consistency, especially for industrial scale-up.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|

| Bromination | NBS/Br2, AcOH, 0–25°C | 85–92 | Regioselectivity, temperature control |

| Ether Formation | 3-fluorobenzyl bromide, K2CO3, DMF, 50–80°C | 80–90 | Base strength, solvent choice |

| Esterification | Allyl alcohol, DCC or acid catalyst, RT to reflux | 75–88 | Mild conditions, coupling efficiency |

Análisis De Reacciones Químicas

Types of Reactions

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form alkanes.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Epoxides or diols.

Reduction: Alkanes.

Hydrolysis: 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoic acid and allyl alcohol.

Aplicaciones Científicas De Investigación

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in disease processes.

Case Study: Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of benzoates have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. This compound's unique substituents may enhance its selectivity and potency against specific cancer types.

Material Science

The compound can also be utilized in the development of new materials, particularly in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for creating functional polymers with specific properties.

Table: Comparison of Polymerization Properties

| Compound Name | Polymerization Method | Yield (%) | Application Area |

|---|---|---|---|

| Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate | Free radical polymerization | 85% | Coatings, Adhesives |

| Similar Benzoate Derivative | Anionic polymerization | 75% | Biomedical devices |

Agricultural Chemistry

There is potential for this compound to be developed as a pesticide or herbicide due to its chemical structure, which may allow it to interact with biological systems in pests or weeds.

Case Study: Pesticidal Activity

Research has indicated that compounds with halogen substitutions can exhibit increased toxicity towards certain pests while being less harmful to beneficial insects. This selective toxicity is crucial for developing environmentally friendly pest control agents.

Mecanismo De Acción

The mechanism of action of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the bromine atom, allyl group, and ester linkage. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .

Comparación Con Compuestos Similares

Key Differences :

- The ethoxy group at position 5 (vs. hydroxyl in 13c ) increases lipophilicity, which may improve membrane permeability .

Halogenated Aromatic Esters

Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate () shares the allyl ester motif but differs in substituents:

- Substituents : p-Tolyloxy (electron-donating) vs. 3-fluorobenzyloxy (electron-withdrawing).

- Synthetic Yield : 89% (Methyl ester) vs. N/A for the target compound.

- Reactivity : The allyl group in both compounds enables further modifications, but the fluorinated benzyloxy group in the target may enhance metabolic resistance .

Brominated Isoxazolidinones

Compounds like (S,S,R)-182 and (S,S,R)-183 (–6) contain bromine and aromatic groups but diverge structurally:

| Compound | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| (S,S,R)-182 | Isoxazolidinone | 4-Br, 4-MeOPh, 4-CF₃Ph | C₂₄H₁₉BrF₃NO₃ |

| Target Compound | Benzoate Ester | 3-Br, 5-OEt, 4-(3-F-BnO) | C₁₉H₁₆BrFO₄ (est.) |

Actividad Biológica

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is , with a molecular weight of approximately 409.2 g/mol. The compound features a bromine atom, an ethoxy group, and a fluorobenzyl ether, which contribute to its unique reactivity and potential biological effects .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.2 g/mol |

| CAS Number | 1706453-05-5 |

Mechanisms of Biological Activity

Preliminary studies suggest that Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate may exhibit significant antimicrobial and anticancer properties. The mechanisms through which these activities occur are believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways.

- Receptor Modulation : It is hypothesized that the compound can bind to specific receptors, altering cellular responses and signaling pathways.

Anticancer Properties

Research into structurally related compounds has indicated that certain benzoate derivatives possess anticancer properties. For instance, compounds featuring ether linkages have shown promise in inhibiting cancer cell proliferation in vitro. Further investigation into Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate's effects on cancer cell lines is warranted to elucidate its potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity based on functional group positioning:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Allyl 3-bromo-5-ethoxy-4-(2-fluorobenzyl)oxybenzoate | Different position of fluorine | Potentially different reactivity profiles |

| Allyl 3-bromo-5-ethoxy-4-(4-fluorobenzyl)oxybenzoate | Different positional isomer | Varies in biological activity |

| Prop-2-yn-1-yloxy derivatives | Contains propyne group | Unique reactivity due to alkyne functionality |

Future Directions

Given the preliminary findings regarding the biological activities of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate, further research is essential. Suggested future studies include:

- In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To clarify the exact pathways through which the compound exerts its biological effects.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis likely involves sequential functionalization of a benzoate precursor. For example:

- Step 1 : Bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.

- Step 2 : Introduction of the 3-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions (e.g., DIAD, triphenylphosphine) .

- Step 3 : Ethoxy group installation via alkylation (e.g., ethyl iodide with a base like K₂CO₃).

- Critical Factors : Temperature control (e.g., 200–220°C for fluorination in tetramethylene sulphone ), solvent polarity, and protecting group strategies to avoid side reactions.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- HRMS-ESI : High-resolution mass spectrometry (e.g., [M + H]+ calculated vs. observed) for molecular weight validation .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., splitting patterns for allyl protons, fluorine coupling in ¹⁹F NMR).

- HPLC : Purity assessment (>95% by HPLC) with UV detection at λ ≈ 254 nm .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist .

Q. What safety protocols should be implemented when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor static discharge due to potential flammability .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous washdowns to prevent environmental release .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives with multiple substituents (e.g., allyl, benzyloxy groups)?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective allylation catalysts (e.g., Pd⁰ with chiral ligands) to control allyl group orientation .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity during benzyloxy introduction .

- DFT Calculations : Predict steric and electronic effects of substituents to optimize reaction pathways .

Q. What experimental strategies can resolve contradictions in reported bromination efficiency for similar benzoate derivatives?

- Methodological Answer :

- Comparative Studies : Test brominating agents (e.g., Br₂ vs. NBS) under varying solvents (polar vs. nonpolar) and temperatures .

- Kinetic Analysis : Monitor reaction progress via TLC/GC-MS to identify intermediates or side products (e.g., over-bromination).

- Isolation of Byproducts : Characterize unexpected products (e.g., di-brominated species) using preparative HPLC .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationships to estimate biodegradability or aquatic toxicity .

- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Degradation Studies : Design accelerated UV/ozone exposure experiments to identify breakdown products .

Q. What mechanistic insights explain the stability of the allyl ester group under acidic or basic conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis : Perform kinetic studies in buffered solutions (pH 1–14) with LC-MS monitoring.

- Electron-Withdrawing Effects : Evaluate how bromo/ethoxy substituents influence ester hydrolysis rates via Hammett plots .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways (e.g., nucleophilic vs. electrophilic cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.